Pulmonary Fibrosis Incidence and Severity: PEP Reduced to 1/3 and 1/4 of Bleomycin in Head-to-Head Murine Model
In a direct comparative study using an old mouse pulmonary fibrosis model, pepleomycin (NK631) demonstrated pulmonary toxicity reduced to 1/3 the incidence and 1/4 the grade of bleomycin [1]. This finding was corroborated by lung hydroxyproline content analysis. In a separate head-to-head study in beagle dogs receiving intermittent intravenous dosing (5.0 and 2.5 mg/kg every 4 days for 11 treatments), the grade of pulmonary fibrosis for NK631 was approximately 1/2 and 2/3 of that produced by bleomycin at the 5 mg/kg and 2.5 mg/kg dose levels, respectively [2]. In hamsters, intraperitoneal PEP administration produced no significant elevation of lung hydroxyproline content vs. controls, whereas bleomycin at 5 mg/kg i.p. induced a significant increase [3]. However, it must be noted that Sikic et al. (1980) reported PEP to be approximately equitoxic to bleomycin in producing pulmonary fibrosis in a different mouse strain/system, while still observing significantly less pulmonary damage at equivalent antitumor doses; they also noted that PEP doses exceeding 5 mg/kg produced greater lethality than bleomycin, representing a distinct systemic toxicity trade-off [4].
| Evidence Dimension | Pulmonary fibrosis incidence and severity |
|---|---|
| Target Compound Data | PEP: 1/3 incidence and 1/4 grade of BLM in old mice; in dogs, fibrosis grade ~1/2 (5 mg/kg) and ~2/3 (2.5 mg/kg) of BLM; no significant lung hydroxyproline elevation in hamsters with i.p. dosing |
| Comparator Or Baseline | Bleomycin clinical mixture: defined as 1× incidence and 1× grade; significant lung hydroxyproline increase at 5 mg/kg i.p. in hamsters; in dogs, higher-grade fibrosis at matched doses |
| Quantified Difference | PEP pulmonary fibrosis incidence = 0.33× BLM; grade = 0.25× BLM (old mice); dog fibrosis grade = 0.5–0.67× BLM at matched doses |
| Conditions | Old mouse pulmonary fibrosis model (Ebihara 1978); beagle dog 11-dose intermittent IV schedule (Hashimoto 1978); hamster i.p. administration (Pulmonary Fibrogenetic Activities study) |
Why This Matters
Dose-limiting pulmonary fibrosis is the primary clinical toxicity restricting bleomycin cumulative dosing to ~400 mg lifetime; PEP's quantitatively lower fibrogenicity at equi-active doses directly supports protocols requiring higher cumulative doses or treating patients with compromised pulmonary function.
- [1] Ebihara K, Yoshioka O, Koyu A, Suzuki H, Matsuda A, et al. Studies on antitumor activities and pulmonary toxicity of pepleomycin sulfate (NK631). Jpn J Antibiot. 1978 Dec;31(12):872–885. PMID: 83410. View Source
- [2] Hashimoto Y, Yamashita T, Koyu A, Ebihara K, Suzuki H, Kumagai M, Yoshioka O, Matsuda A. Toxicological studies of pepleomycin sulfate. V. Short term intermittent toxicity in dogs. Jpn J Antibiot. 1978 Dec;31(12):837–858. PMID: 83408. View Source
- [3] Pulmonary Fibrogenetic Activities of Pepleomycin: Hydroxyproline and proline hydroxylase in lungs of hamsters treated with PEP vs BLM. CiNii Research. Jpn J Antibiot. 1978. View Source
- [4] Sikic BI, Mimnaugh EG, Gram TE. Relative pulmonary toxicity and antitumor effects of two new bleomycin analogs, pepleomycin and tallysomycin A. Cancer Treat Rep. 1980 Apr-May;64(4-5):659–667. PMID: 6159079. View Source
